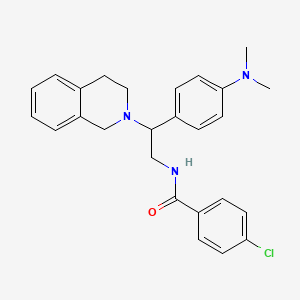

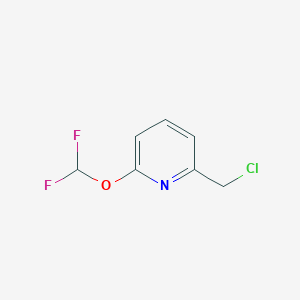

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

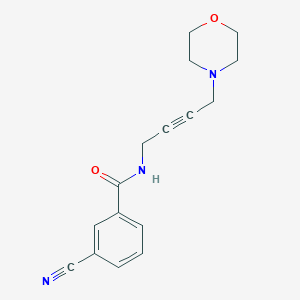

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, commonly known as BBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBTA is a thiazole derivative that has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.

Applications De Recherche Scientifique

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-aryl-2-chloroacetamides, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, have been used as electrophilic building blocks in the synthesis of thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).

Anti-Salmonella Typhi Activity : A study synthesized new 2-amino-1,3,4-oxadiazole derivatives with the presence of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, which exhibited significant antibacterial activity against Salmonella typhi (Salama, 2020).

Anticonvulsant Activities : Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, similar in structure to the title compound, showed excellent protection against seizures in animal models, suggesting potential applications in anticonvulsant therapy (Kohn et al., 1993).

Synthesis and Modeling as Antioxidant Agents : Derivatives of 5-arylazo-2-chloroacetamido-4-methylthiazole, related to the title compound, were synthesized and evaluated for their antioxidant efficacy through molecular docking and in vitro studies (Hossan, 2020).

Palladium-Catalysed Direct Heteroarylation : The study discusses the palladium-catalyzed direct arylation of bromobenzylacetamide derivatives to access heteroarylated benzylacetamides, showcasing the potential in synthetic organic chemistry (Laidaoui et al., 2010).

Antibacterial Evaluation of N-phenylacetamide Derivatives : N-phenylacetamide derivatives containing 4-arylthiazole moieties, related to the title compound, showed promising results against several types of bacteria, indicating potential applications in antibacterial therapies (Lu et al., 2020).

Synthesis and Acetylcholinesterase-Inhibition Activities : 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives, related structurally to the title compound, displayed significant acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases treatment (Zhu et al., 2016).

Antimicrobial Activity and Genotoxicity Assessment : Compounds containing 1,2,3-thiadiazole rings, related to the title compound, demonstrated strong antimicrobial activity and low genotoxicity, indicating potential for use as antibiotics (Al-Smadi et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound “N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these changes are yet to be elucidated.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYFETOLWBMOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)